molecular formula C6H13BrO3 B1667889 Bromo-PEG3-alcohol CAS No. 57641-67-5

Bromo-PEG3-alcohol

Cat. No.: B1667889
CAS No.: 57641-67-5
M. Wt: 213.07 g/mol
InChI Key: JYRDRGOLCZHQJZ-UHFFFAOYSA-N
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Description

Bromo-PEG3-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG3-alcohol can be synthesized through various synthetic routes. One common method involves the reaction of polyethylene glycol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG3-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Esterification and Etherification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used

Major Products Formed

    Nucleophilic Substitution: Products include PEG derivatives with various functional groups such as thiols, amines, or ethers.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alkanes or alcohols.

    Esterification and Etherification: Products include esters or ethers

Scientific Research Applications

Bromo-PEG3-alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromo-PEG3-alcohol involves its ability to undergo nucleophilic substitution reactions due to the presence of the bromide group. This allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with desired properties. The hydroxyl group enables further chemical modifications, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG3-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .

Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRDRGOLCZHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-67-5
Record name Bromo-PEG3-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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